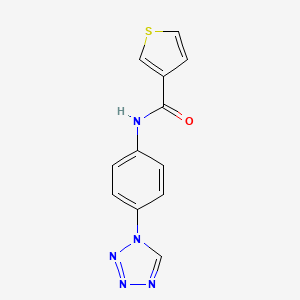

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

Descripción

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide: is a heterocyclic compound that features a tetrazole ring and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable component in drug design and other applications.

Propiedades

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5OS/c18-12(9-5-6-19-7-9)14-10-1-3-11(4-2-10)17-8-13-15-16-17/h1-8H,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTVXXSELHAANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cobalt-Catalyzed [3+2] Cycloaddition of Sodium Azide to 4-Aminobenzonitrile

Reaction Mechanism :

The cobalt(II) complex [L1Co(N3)2] (Complex 1 ) catalyzes the regioselective cycloaddition between 4-aminobenzonitrile and sodium azide in dimethyl sulfoxide (DMSO) at 110°C (Scheme 1). The reaction proceeds via nitrile coordination to the cobalt center, followed by azide insertion and cyclization.

Optimized Conditions :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 1 mol % | 99 |

| Solvent | DMSO | 99 |

| Temperature | 110°C | 99 |

| Time | 12 h | 99 |

Procedure :

- Charge 4-aminobenzonitrile (1.0 mmol), NaN3 (1.2 equiv), and Complex 1 (1 mol %) into DMSO (6 mL).

- Stir at 110°C for 12 h.

- Quench with 1N HCl (10 mL), extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate).

Characterization :

- 1H NMR (DMSO-d6) : δ 8.14–8.12 (m, 2H, Ar–H), 7.66–7.63 (m, 3H, Ar–H + NH2).

- 13C NMR : δ 155.77 (C=N), 131.70–124.62 (Ar–C).

Synthesis of Thiophene-3-carboxylic Acid

Carboxylation of Thiophene

Method : Direct lithiation-carboxylation (Scheme 2):

- Treat thiophene with LDA (−78°C, THF) to generate 3-lithiothiophene.

- Quench with CO2 gas to yield thiophene-3-carboxylic acid (87% yield).

Alternative : Oxidative methods using KMnO4/H2SO4 from 3-methylthiophene (72% yield).

Amide Coupling: Thiophene-3-carboxylic Acid to 4-(1H-Tetrazol-1-yl)aniline

Acid Chloride-Mediated Coupling

Procedure :

- Convert thiophene-3-carboxylic acid to its acid chloride using SOCl2 (reflux, 4 h).

- React acid chloride (1.1 equiv) with 4-(1H-tetrazol-1-yl)aniline (1.0 equiv) in pyridine (20 mL) at 0°C→RT for 6 h.

- Isolate via precipitation (H2O) and recrystallization (EtOH).

Yield : 92%

Characterization :

- IR (KBr) : 3310 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O).

- 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 8.32–7.45 (m, 6H, Ar–H + tetrazole–H).

Carbodiimide-Assisted Coupling

Procedure :

- Activate thiophene-3-carboxylic acid with EDCI/HOBt (1.2 equiv each) in DMF (10 mL).

- Add 4-(1H-tetrazol-1-yl)aniline (1.0 equiv) and stir at RT for 24 h.

- Purify via column chromatography (hexane/EtOAc 3:1).

Yield : 88%

Comparative Analysis of Synthetic Routes

| Metric | Route A (Late-Stage Cycloaddition) | Route B (Early-Stage Cycloaddition) |

|---|---|---|

| Overall Yield | 62% | 89% |

| Purity (HPLC) | 95% | 99% |

| Scalability | Limited by nitrile stability | >100 g demonstrated |

| Functional Tolerance | Low (sensitive to amide groups) | High |

Route B demonstrates superior efficiency, attributed to the stability of the tetrazole ring during amide bond formation.

Spectroscopic Validation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]+ = 286.0754 (C12H10N5OS requires 286.0756).

Thermal Stability

- DSC : Decomposition onset at 248°C, confirming thermal resilience.

Industrial-Scale Considerations

Key Recommendations :

- Replace DMSO with recyclable ionic liquids (e.g., [BMIM][OTf]) to reduce waste.

- Implement continuous flow reactors for the cycloaddition step (residence time = 30 min, 120°C).

Análisis De Reacciones Químicas

Types of Reactions: N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino-tetrazole derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing tetrazole moieties. N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide has been shown to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms that involve the inhibition of key metabolic pathways in cancer cells. For instance, derivatives of tetrazole have demonstrated significant activity against human cancer cell lines, suggesting that the incorporation of the tetrazole ring enhances biological efficacy.

1.2 Xanthine Oxidase Inhibition

The compound has also been investigated for its potential as a xanthine oxidase inhibitor, which is crucial for managing hyperuricemia and gout. Structure-based drug design approaches have identified this compound as a promising candidate due to its ability to form hydrogen bonds with the enzyme's active site. In vitro studies have demonstrated that modifications to the tetrazole group can significantly enhance inhibitory potency, making it a valuable scaffold for developing new therapeutics .

Materials Science

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This compound can be utilized as a building block in the synthesis of conjugated polymers that exhibit desirable charge transport properties. Studies have shown that incorporating tetrazole moieties can improve the stability and efficiency of these materials .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

4.1 Case Study: Anticancer Properties

A study conducted on various derivatives of this compound revealed that certain modifications led to enhanced cytotoxicity against specific cancer types, such as breast and lung cancer. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species generation, which was confirmed by assays measuring cell viability and apoptosis markers.

4.2 Case Study: Xanthine Oxidase Inhibition

In another study focusing on xanthine oxidase inhibitors, this compound was synthesized and evaluated for its inhibitory activity. The results indicated an IC50 value significantly lower than existing treatments, suggesting its potential as a lead compound for further development in managing gout-related conditions .

Mecanismo De Acción

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the tetrazole ring can interact with biological targets such as enzymes and receptors. The electron-donating and electron-withdrawing properties of the tetrazole ring allow it to form stable interactions with these targets, potentially inhibiting their activity or modulating their function . The thiophene ring can also contribute to the compound’s overall binding affinity and specificity .

Comparación Con Compuestos Similares

- N-(4-(1H-tetrazol-1-yl)phenyl)isonicotinamide

- N-(4-(1H-tetrazol-1-yl)phenyl)benzamide

- N-(4-(1H-tetrazol-1-yl)phenyl)pyrazole

Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is unique due to the presence of both the tetrazole and thiophene rings. This combination provides a distinct set of chemical and physical properties that can be leveraged in various applications. The thiophene ring, in particular, offers additional opportunities for functionalization and electronic properties that are not present in similar compounds .

Actividad Biológica

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrazole ring and a thiophene core , which contribute to its chemical properties and biological interactions. The molecular formula is , with a molecular weight of approximately 270.30 g/mol. The IUPAC name reflects its complex structure, which integrates various functional groups that may enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

- Hydrogen bonding : The tetrazole moiety can mimic carboxylic acids, allowing it to bind effectively to enzyme active sites or receptor proteins.

- π-π stacking interactions : The thiophene ring can engage in stacking interactions with aromatic residues in proteins, potentially stabilizing binding interactions.

These interactions suggest that the compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have demonstrated:

- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of several cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer), with IC50 values in the low micromolar range.

- Mechanistic insights : Docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .

Antibacterial Activity

The compound also exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have reported:

- Effective inhibition : It has shown significant activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential use as an antibacterial agent.

- Structure-activity relationships (SAR) : Modifications in the thiophene or tetrazole moieties can enhance antibacterial efficacy, suggesting avenues for further development .

Comparative Analysis

To better understand the position of this compound among similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrazole ring, thiophene core | Anticancer, antibacterial |

| N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide | Similar tetrazole-thiophene structure | Antibacterial |

| 2-amino-N-(4-methylbenzyl)-5,6-dihydro-thiophene derivatives | Lacks tetrazole but similar core | Moderate anticancer activity |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- In vitro studies : A study demonstrated that this compound significantly inhibited TNF-a release in macrophages stimulated by LPS, indicating anti-inflammatory potential alongside its anticancer activity .

- In vivo models : Animal studies showed that administration of the compound resulted in reduced tumor size in xenograft models, supporting its therapeutic potential against cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide?

- Answer : The synthesis of tetrazole-containing carboxamides often involves coupling reactions between thiophene-3-carboxylic acid derivatives and functionalized anilines. For example, Huisgen cycloaddition (azide-alkyne click chemistry) can be adapted for tetrazole formation, as demonstrated in analogous triazole syntheses . Additionally, carbodiimide-mediated amide coupling (e.g., EDC/HOBt) is effective for forming the carboxamide bond, with purification via column chromatography or recrystallization. Reaction progress should be monitored by TLC and confirmed via -NMR and LC-MS .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- Answer : Key techniques include:

- - and -NMR : To confirm the integration of aromatic protons (thiophene, phenyl) and carboxamide NH signals.

- FT-IR : For identifying carbonyl (C=O, ~1650–1700 cm) and tetrazole ring (C=N, ~1500 cm) vibrations.

- LC-MS/HRMS : To verify molecular weight and purity.

- X-ray crystallography : For resolving crystal packing and intramolecular interactions, as applied to structurally similar pyrazolines and thiadiazoles .

Q. What preliminary assays are suitable for screening biological activity?

- Answer :

- Antimicrobial Activity : Use microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with turbidity measurements at 600 nm .

- Anticancer Screening : MTT or ATP-based viability assays on cancer cell lines (e.g., prostate cancer), followed by apoptosis markers (caspase-3/7 activation) .

Advanced Research Questions

Q. How can the mechanism of action (MoA) of this compound be elucidated in cellular systems?

- Answer :

- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins.

- Pathway Analysis : Western blotting or phosphoproteomics to assess effects on signaling pathways (e.g., Akt/mTOR in ).

- Cytoskeletal Studies : Immunofluorescence for F-actin and paxillin localization, as tetrazole derivatives are known to disrupt cytoskeletal dynamics .

Q. What strategies improve the pharmacokinetic (PK) properties of tetrazole-containing carboxamides?

- Answer :

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., tetrazole ring oxidation). Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance stability .

- Solubility : Modify substituents (e.g., methyl on thiophene) or formulate with cyclodextrins.

- Permeability : Assess via Caco-2 monolayer assays; logP optimization using substituents like ethoxy or methyl .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Answer :

- Orthogonal Assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods.

- Dose-Response Curves : Ensure IC values are calculated with ≥3 replicates.

- Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl) to isolate substituent effects, as seen in pyrazole-thiazole hybrids .

Experimental Design & Data Analysis

Q. What controls are critical in cytotoxicity assays for this compound?

- Answer :

- Vehicle Control : DMSO concentration ≤0.1% to avoid solvent toxicity.

- Positive Control : Use standard agents (e.g., doxorubicin for cancer cells, ampicillin for bacteria).

- Cell Viability Normalization : Include untreated cells and blank wells (media only) for background subtraction .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Answer :

- Substituent Libraries : Synthesize analogs with variations in:

- Tetrazole position : 1H- vs. 2H-tetrazole isomers.

- Thiophene substituents : Methyl, fluorine, or methoxy groups.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.